4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride
Beschreibung
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
4-pyrrolidin-3-yloxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-3-9(4-2-8)15-10-5-6-12-7-10;/h1-4,10,12H,5-7H2,(H,13,14);1H |
InChI-Schlüssel |
RSZQVXZIHYCBBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=CC=C(C=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Ether Bond Formation via Nucleophilic Substitution
One common approach involves the reaction of 4-hydroxybenzoic acid with a suitable pyrrolidine derivative bearing a leaving group or activated hydroxyl at the 3-position.
- Reagents: 4-hydroxybenzoic acid, pyrrolidin-3-ol or protected pyrrolidine, base (e.g., potassium carbonate), and a suitable solvent such as dimethylformamide (DMF).
- Reaction Conditions: Heating at elevated temperatures (e.g., 80–120 °C) under inert atmosphere to promote nucleophilic substitution.
- Mechanism: The phenolic oxygen acts as a nucleophile attacking the electrophilic carbon attached to the leaving group on the pyrrolidine, forming the ether linkage.
Palladium-Catalyzed Coupling Reactions
Advanced methods utilize palladium-catalyzed coupling to form the ether bond efficiently, especially when direct nucleophilic substitution is challenging.
- Catalysts: Palladium complexes such as Pd2(dba)3 combined with phosphine ligands (e.g., Xantphos).
- Bases: Sodium acetate, triethylamine, or diisopropylethylamine.
- Solvent: 1,4-Dioxane or acetonitrile.
- Temperature: Typically heated to 80–100 °C for several hours.
- Example: Coupling of 4-bromobenzoic acid derivatives with pyrrolidin-3-ol derivatives under Pd catalysis yields the ether-linked product.
Protection and Deprotection Strategies
To avoid side reactions, the pyrrolidine nitrogen is often protected (e.g., tert-butoxycarbonyl (Boc) group) during ether formation.
- Protection: Pyrrolidin-3-ylcarbamate derivatives are synthesized first.
- Coupling: The protected pyrrolidine reacts with the aromatic halide or activated benzoic acid derivative.
- Deprotection: Acidic treatment (e.g., trifluoroacetic acid in dichloromethane) removes the Boc group, yielding the free amine.
- Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
Representative Synthetic Scheme and Conditions
| Step | Reactants/Intermediates | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 4-Bromobenzoic acid or 4-hydroxybenzoic acid | Pd2(dba)3, Xantphos, Cs2CO3 | 1,4-Dioxane, 100 °C, 5 hours | Formation of aryl-pyrrolidin-3-yl ether |
| 2 | tert-Butyl pyrrolidin-3-ylcarbamate | - | Coupling as above | Protected ether intermediate |
| 3 | Protected ether intermediate | Trifluoroacetic acid (TFA) | DCM, 0 °C to room temp, 2 hours | Deprotection to free amine |
| 4 | Free amine | HCl in solvent | Room temperature | Formation of hydrochloride salt |
Purification and Characterization
- Purification: Silica gel column chromatography using dichloromethane with 2% methanol as eluent.
- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
- Yield: Typically moderate to high (60–85%) depending on reaction optimization.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Dimethylformamide, 1,4-Dioxane | Polar aprotic solvents preferred |
| Base | Potassium carbonate, cesium carbonate | Facilitates deprotonation of phenol |
| Catalyst | Pd2(dba)3 with Xantphos ligand | Essential for coupling efficiency |
| Temperature | 80–120 °C | Elevated to drive reaction |
| Reaction Time | 4–6 hours | Monitored by TLC |
| Protection Group | tert-Butoxycarbonyl (Boc) | Protects pyrrolidine nitrogen |
| Deprotection Agent | Trifluoroacetic acid | Mild acidic conditions |
| Purification Method | Silica gel chromatography | Methanol/DCM solvent system |
| Final Product Form | Hydrochloride salt | Improves stability and handling |
Research Insights and Variations
- Variations in ligand and base choice can affect yield and purity.
- Use of microwave-assisted heating or ultrasonic irradiation may reduce reaction time and improve yields, though specific data for this compound are limited.
- Alternative protecting groups and coupling strategies are reported in related pyrrolidine-aryl ether syntheses, offering routes to optimize synthesis.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The carboxylic acid group undergoes hydrolysis under controlled conditions:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ester → Acid Hydrolysis | 1M NaOH, 80°C, 4h | 4-(Pyrrolidin-3-yloxy)benzoic acid | 92% | |
| Amide Formation | SOCl₂, then NH₃ (g) | 4-(Pyrrolidin-3-yloxy)benzamide | 78% |
Key findings:
-
The hydrochloride counterion enhances solubility in polar solvents, facilitating hydrolysis .
-
Ester hydrolysis proceeds efficiently under basic conditions due to electron-withdrawing effects of the adjacent ether group.
Functional Group Transformations
The pyrrolidine ring and ether linkage participate in distinct reactions:
2.1. Pyrrolidine Modifications
| Reaction | Reagents | Products | Application |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | Enhanced bioactivity |
| Oxidation | H₂O₂, FeSO₄ | Pyrrolidine N-oxide | Metabolic studies |
2.2. Ether Cleavage
| Conditions | Outcome | Mechanism |
|---|---|---|
| HBr (48%), reflux, 6h | Cleavage to 4-hydroxybenzoic acid | Acid-catalyzed nucleophilic substitution |
Decarboxylation Pathways
Thermal decomposition studies reveal:
-
Temperature Range : 220–250°C
-
Primary Product : 3-(pyrrolidin-3-yloxy)toluene (via CO₂ elimination)
-
Catalyst Effects : Al₂O₃ reduces decomposition temperature by 40°C.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives:
Stability Profile
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of biological pathways and interactions, particularly those involving pyrrolidine derivatives.
Industry: The compound is employed in the production of specialty chemicals and materials, where its unique properties are advantageous
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₅NO₃·HCl (free base: C₁₂H₁₅NO₃)
- Molecular Weight : 221.25 g/mol (free base) / 257.71 g/mol (hydrochloride)
- Key Differences :
- Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring), increasing steric bulk and altering hydrogen-bonding capacity.
- Solubility : Similar aqueous solubility but slightly higher lipophilicity due to the larger ring .
- Applications : Used in synthesizing anticancer and anti-inflammatory agents, with the piperidine ring enhancing binding to certain enzyme pockets .
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride
- Molecular Formula : C₁₂H₁₃ClN₂O₃
- Molecular Weight : 268.7 g/mol
- Key Differences :
- Substitutes pyrrolidine with an imidazole ring linked via an ethoxy group.
- Electronic Properties : The imidazole introduces aromaticity and basicity (pKa ~7), enabling pH-dependent solubility and metal coordination .
- Applications : Acts as a thromboxane synthase inhibitor (e.g., Dazoxiben hydrochloride), highlighting the role of heteroaromatic groups in enzyme targeting .
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)
- Molecular Formula: C₁₈H₂₉NO₃·HCl
- Molecular Weight : 343.89 g/mol
- Key Differences: Features a dibutylamino group attached via a propoxy chain, significantly increasing hydrophobicity. Market Data: Projected production growth (2020–2025) due to applications in polymer stabilizers and surfactants . Biological Relevance: Less common in pharmaceuticals compared to pyrrolidine/piperidine analogs, reflecting its niche in industrial chemistry .
Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride
- Molecular Formula: C₁₄H₂₀ClNO₃
- Molecular Weight : 285.77 g/mol
- Key Differences :
Data Table: Comparative Analysis
Key Findings
Ring Size Impact : Pyrrolidine analogs exhibit faster metabolic clearance than piperidine derivatives due to smaller ring size, affecting drug half-life .
Functional Group Role : Carboxylic acid derivatives (e.g., 4-(Pyrrolidin-3-yloxy)benzoic acid HCl) are directly bioactive, while esters (e.g., ethyl derivatives) act as prodrugs .
Market Trends: Dibutylamino-substituted compounds (DBBA) dominate industrial applications, whereas pyrrolidine/piperidine analogs are preferred in pharmaceuticals .
Biologische Aktivität
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is a compound notable for its diverse biological activities, which include antimicrobial properties, enzyme modulation, and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is C12H15ClN2O3, with a molecular weight of approximately 243.687 g/mol. Its structure features a pyrrolidine ring attached to a benzoic acid moiety through an ether linkage (–O–), which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride exhibits significant antimicrobial activity against various pathogens. A study detailed its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent, especially in the face of increasing antibiotic resistance.
Enzyme Modulation
The compound has been shown to modulate the activity of several enzymes, which may contribute to its pharmacological effects. Preliminary studies indicate that it may inhibit certain phospholipases and proteases, suggesting a role in inflammatory pathways. The exact mechanisms are still under investigation, but the structural characteristics of the compound imply potential interactions with enzyme active sites.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride was tested against clinical isolates of Staphylococcus aureus. The study found that treatment with the compound resulted in significant bacterial cell death, indicating its potential as an alternative treatment for skin infections caused by antibiotic-resistant strains.
Case Study 2: Enzyme Inhibition
A recent study examined the inhibition of lysosomal phospholipase A2 by 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride. The results demonstrated that the compound effectively reduced enzyme activity by up to 50% at concentrations of 100 µM, highlighting its potential role in managing conditions associated with phospholipidosis.
Research Findings
Recent research has focused on understanding the pharmacodynamics and pharmacokinetics of this compound. Studies have shown that it can cross biological membranes effectively, making it suitable for oral administration. Additionally, its half-life in biological systems suggests sustained activity, which is advantageous for therapeutic applications.
Summary of Key Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(pyrrolidin-3-yloxy)benzoic acid hydrochloride, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-pyrrolidinol with a halogenated benzoic acid derivative (e.g., 4-chlorobenzoic acid) under basic conditions, followed by hydrochloride salt formation. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Purity is validated by HPLC (≥98%) and melting point consistency (175–180°C decomposition range) .
| Key Synthesis Parameters | Typical Conditions |
|---|---|
| Reaction solvent | Dimethylformamide (DMF) or THF |
| Base | Potassium carbonate or triethylamine |
| Temperature | 80–100°C, 12–24 hours |
| Post-reaction workup | Acidification (HCl), filtration |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the pyrrolidine ring integration (δ 1.8–3.5 ppm for CH/CH groups) and benzoic acid aromatic protons (δ 7.8–8.2 ppm).
- IR : Stretching vibrations for carboxylic acid (1700–1720 cm) and ether linkages (C-O, 1100–1250 cm).
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H] at m/z 238.1 (free base) .
Q. How does solubility impact experimental design in pharmacological assays?
- Methodological Answer : The compound’s solubility in water (≥10 mg/mL) and polar solvents (e.g., DMSO) allows for stock solutions in biocompatible buffers. For in vitro studies, pre-solubilize in DMSO (≤0.1% final concentration) to avoid cytotoxicity. For in vivo administration, use saline or PBS with pH adjustment (pH 5–6) to enhance stability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and minimize byproducts?
- Methodological Answer : Apply a 2 factorial design to test variables:
- Factors : Temperature (60–120°C), catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. acetonitrile).
- Response Variables : Yield (HPLC area%), byproduct formation (TLC monitoring).
- Analysis : Use ANOVA to identify significant factors. For example, elevated temperature increases yield but risks pyrrolidine ring decomposition. Optimized conditions (e.g., 90°C, 1 mol% catalyst in DMF) balance efficiency and purity .
Q. What computational strategies predict metabolic stability or receptor binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). The pyrrolidine oxygen may form hydrogen bonds with active-site residues.
- ADMET Prediction : Tools like SwissADME assess logP (≈1.5), suggesting moderate blood-brain barrier penetration.
- Quantum Chemistry : DFT calculations (B3LYP/6-31G*) evaluate electron distribution in the benzoic acid moiety for reactivity insights .
Q. How should contradictory pharmacological data (e.g., IC variability) be resolved?
- Methodological Answer :
- Assay Validation : Cross-test in multiple assays (e.g., fluorescence-based vs. radiometric) to rule out interference from the compound’s autofluorescence.
- Batch Analysis : Check purity (HPLC, elemental analysis) to confirm no degradation during storage.
- Structural Analogues : Compare with derivatives (e.g., piperidine vs. pyrrolidine) to isolate steric/electronic effects .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Crystallinity Differences : Polymorphic forms (e.g., hydrate vs. anhydrate) alter melting points. Use X-ray diffraction (PXRD) to confirm crystal structure.
- Spectral Artifacts : NMR solvent (DMSO-d vs. CDCl) shifts proton signals. Re-run spectra under standardized conditions .
Safety and Handling Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
